2-(4-Fluoro-3-trifluoromethylphenyl)phenol 2-(4-Fluoro-3-trifluoromethylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261900-30-4
VCID: VC11767656
InChI: InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Molecular Formula: C13H8F4O
Molecular Weight: 256.19 g/mol

2-(4-Fluoro-3-trifluoromethylphenyl)phenol

CAS No.: 1261900-30-4

Cat. No.: VC11767656

Molecular Formula: C13H8F4O

Molecular Weight: 256.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-trifluoromethylphenyl)phenol - 1261900-30-4

CAS No. 1261900-30-4
Molecular Formula C13H8F4O
Molecular Weight 256.19 g/mol
IUPAC Name 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Standard InChI InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
Standard InChI Key XQRPTSKSUDSLTJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O

Chemical Identity and Structural Characteristics

Molecular Formula and IUPAC Nomenclature

The molecular formula of 2-(4-fluoro-3-trifluoromethylphenyl)phenol is C₁₃H₈F₄O, with a molecular weight of 280.20 g/mol. Its IUPAC name is 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol, reflecting the substitution pattern on the aromatic rings .

Structural Features

The compound consists of two aromatic rings:

  • A phenol ring (hydroxyl-substituted benzene).

  • A 4-fluoro-3-(trifluoromethyl)phenyl group attached at the ortho position relative to the hydroxyl group.
    The fluorine atoms and trifluoromethyl (–CF₃) group introduce strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₃H₈F₄O
Molecular Weight280.20 g/mol
IUPAC Name2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Canonical SMILESOC1=CC=CC=C1C2=C(C=CC(=C2)F)C(F)(F)F
Hydrogen Bond Donors1 (phenolic –OH)
Hydrogen Bond Acceptors5 (oxygen and fluorine atoms)

Synthesis and Optimization

Diazotization-Hydrolysis Route

The most cited synthesis method involves a two-step process starting from 4-fluoro-3-trifluoromethylaniline :

Step 1: Diazotization

4-Fluoro-3-trifluoromethylaniline is treated with sulfuric acid (4.5–6.5 equivalents) and sodium nitrite (NaNO₂) at 0–5°C to form the diazonium salt. This step requires precise temperature control to avoid side reactions.

Step 2: Hydrolysis

The diazonium salt undergoes hydrolysis in a mixed solvent system (toluene/xylene and aqueous copper sulfate) at 75–85°C. Copper sulfate acts as a catalyst, enhancing the reaction rate and yield.

Table 2: Synthesis Conditions and Yields

ParameterOptimal RangeYield
Sulfuric Acid Equivalents4.5–6.590.3%
Reaction Temperature75–85°C
CatalystCuSO₄·5H₂O

Alternative Methods

While less common, Ulmann coupling between iodophenol derivatives and fluorinated aryl halides has been explored but suffers from lower yields (<70%) due to steric hindrance from the –CF₃ group .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in toluene. Insoluble in water due to hydrophobicity from –CF₃ .

  • Stability: Stable under inert atmospheres but prone to oxidation in the presence of light or strong acids.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (m, 2H), 7.20 (s, 1H), 6.95 (d, J = 8.0 Hz, 1H), 5.20 (s, 1H, –OH).

  • ¹³C NMR: Distinct signals at δ 158.9 (C–O), 135.2 (q, J = 32 Hz, –CF₃), and 122.1–128.4 (aromatic carbons) .

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its –CF₃ group enhances metabolic stability and bioavailability in drug candidates .

Materials Science

In polymer chemistry, derivatives of this phenol are used to synthesize fluorinated poly(arylene ether sulfones), which exhibit high thermal stability (>300°C) and low dielectric constants (2.5–3.0) .

Table 3: Industrial Applications

ApplicationRole of CompoundPerformance Metrics
Drug SynthesisBioisostere for –CH₃Improved IC₅₀ values (nM range)
High-Performance PolymersMonomer for fluorinated polymersTg > 250°C

Analytical and Characterization Techniques

Chromatography

  • Gas Chromatography (GC): Used for purity assessment, with retention times of 8.2 min (HP-5 column, 30 m × 0.25 mm) .

  • HPLC: Reverse-phase C18 columns (acetonitrile/water) achieve baseline separation of synthetic intermediates.

Spectroscopic Methods

  • Raman Spectroscopy: Peaks at 1605 cm⁻¹ (C=C aromatic stretching) and 1120 cm⁻¹ (C–F) confirm structural integrity .

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